molecular formula C13H14Cl2O3 B1320960 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 884504-46-5

2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Cat. No. B1320960
CAS RN: 884504-46-5
M. Wt: 289.15 g/mol
InChI Key: MYKSNJIXSWYGFB-UHFFFAOYSA-N
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Description

“2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone” is a chemical compound with the molecular formula C13H14Cl2O3 . It has a molecular weight of 289.16 . The compound is characterized by its gold oil physical form .


Molecular Structure Analysis

The InChI code for “2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone” is 1S/C13H14Cl2O3/c14-10-4-1-3-9 (13 (10)15)11 (16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone” include a molecular weight of 289.16 and a physical form described as gold oil . Unfortunately, the retrieved data does not provide additional information on its boiling point, density, or other physical and chemical properties.

Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its dichlorophenyl moiety. It can serve as a precursor for synthesizing molecules with antimicrobial properties. Studies have shown that similar structures exhibit activity against a range of bacteria and fungi, including E. coli , S. aureus , and C. albicans .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKSNJIXSWYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604612
Record name 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

CAS RN

884504-46-5
Record name 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-[3-hydroxy-3-(2,4-dichlorophenyl)prop-1-yl]-1,3-dioxane (2.91 g) and pyridinium dichromate (6.96 g) in dry dimethylformamide (DMF: 20 ml) was stirred at room temperature for 7 hours. The reaction mixture was diluted with water (100 ml) and extracted with diethyl ether. The extracts were washed with water, dried over magnesium sulphate, and concentrated under reduced pressure to give 2-[2-(2,4-dichlorobenzoyl)ethyl]-1,3-dioxane (2.7 g, 93%) as an orange oil, IR (film): 1700 cm-1.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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